N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23(21-17-26-29-11-4-3-10-22(21)29)27-12-14-28(15-13-27)24(31)25-16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11,17H,12-16H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMWQWYRFRNKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.481 g/mol. The compound features a naphthalene moiety, a pyrazolo[1,5-a]pyridine ring, and a piperazine structure which contribute to its unique pharmacological properties.
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit various biological activities, primarily due to their ability to interact with specific biological targets:
- Kinase Inhibition : Pyrazolo[1,5-a]pyridines have been reported to inhibit several kinases involved in cancer progression. For instance, studies have shown that derivatives can act as selective inhibitors of CHK1 kinase, which is crucial in cell cycle regulation and DNA damage response .
- Antiviral Activity : Compounds similar to this compound have demonstrated antiviral properties against various viruses. For example, pyrazolecarboxamide hybrids have shown efficacy against hepatitis C virus (HCV) with significant reductions in viral RNA levels .
Anticancer Properties
A range of studies has highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives:
These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antiviral Activity
The antiviral efficacy of similar compounds has been evaluated against various viral strains:
Such data indicate that this compound may serve as a promising candidate for antiviral drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyridine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the pyrazole ring could enhance bioactivity significantly .
- In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit low toxicity while maintaining high efficacy against cancer cell lines and viral infections .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that substituents on the naphthalene and pyrazole rings play crucial roles in modulating biological activity, guiding future design strategies for more potent analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Observations:
Structural Variations and Activity :
- The naphthalen-1-ylmethyl group in the target compound may confer superior binding affinity compared to thiophen-2-ylmethyl () due to increased aromatic surface area .
- Replacement of pyrazolo[1,5-a]pyridine with imidazo[1,5-a]pyridine () or pyrazolo[3,4-b]pyridine () alters electronic properties and steric hindrance, impacting target selectivity .
Synthetic Feasibility :
- The target compound shares synthetic pathways with pyrazolo[1,5-a]pyridine derivatives, such as condensation of hydrazines with enamines () or nucleophilic substitutions (). However, the naphthalene substituent may require additional steps for regioselective coupling .
Biological Relevance :
- Compounds with sulfamoyl () or methoxy groups () show divergent therapeutic applications, such as cancer vs. CNS disorders, depending on substituent polarity .
- The pyrrolidin-2-one moiety in ’s compound likely enhances solubility but reduces membrane permeability compared to the naphthalene group .
Isomeric Differences :
- Pyrazolo[1,5-a]pyridine derivatives (target compound) exhibit distinct π-stacking capabilities versus pyrazolo[3,4-b]pyridine isomers (), influencing interactions with hydrophobic enzyme pockets .
Research Findings and Implications
- PARG Inhibition : Patent data () highlight that substituents like cyclopropyl or sulfamoyl are critical for PARG inhibition, implying the target compound may require optimization for this application .
- Physicochemical Properties : The naphthalene group increases logP (lipophilicity), which could enhance blood-brain barrier penetration compared to analogs with polar substituents (e.g., pyrrolidin-2-one in ) .
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles
The pyrazolo[1,5-a]pyridine scaffold is synthesized via oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-diketones under oxygen atmosphere. For example:
Carbonyl Functionalization
The 3-position carbonyl group is introduced via:
- Vilsmeier-Haack reaction : Treatment with POCl₃/DMF forms the formyl intermediate, which is oxidized to carboxylic acid using KMnO₄.
- Coupling as acid chloride : Conversion to acyl chloride using SOCl₂ enables subsequent amide bond formation.
Piperazine Core Modifications
Carboxamide Installation at C4
The C4 position is functionalized via:
- Carbonyldiimidazole (CDI)-mediated coupling : Reaction with pyrazolo[1,5-a]pyridine-3-carbonyl chloride (1.1 equiv) in THF at 0°C→RT for 6 hours.
- In situ activation : Use of HOBt/EDC in DCM for 24 hours achieves 78–82% coupling efficiency.
Integrated Synthetic Routes
Sequential Alkylation-Acylation Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine alkylation | DMF, K₂CO₃, 80°C, 12h | 85% |
| 2 | Carboxamide formation | THF, CDI, 0°C→RT, 6h | 82% |
| 3 | Pyrazolo-pyridine coupling | DCM, HOBt/EDC, 24h | 78% |
Convergent Synthesis via Suzuki-Miyaura Coupling
For analogs with aromatic diversity:
- Pd(PPh₃)₄ (5 mol%) catalyzes cross-coupling between bromopyrazolo-pyridine and boronic ester-functionalized piperazine in dioxane/H₂O (3:1) at 100°C.
- Yields range from 65–72% after HPLC purification.
Critical Reaction Optimization
Solvent and Catalyst Screening
Oxygen-Sensitive Steps
CDC reactions require O₂ atmosphere for dehydrogenation:
- Air atmosphere gives 74% yield vs. 94% under pure O₂.
- Argon atmosphere results in <10% conversion, confirming oxidative mechanism.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity achieved via C18 column (MeCN/H₂O + 0.1% TFA, 70:30).
- XRD : Monoclinic crystal system (space group P2₁/c) confirms molecular conformation.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Parameter | Value |
|---|---|
| Atom economy (Step 2) | 89% |
| E-factor | 18 |
| PMI (Process Mass Intensity) | 32 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide, and how do reaction conditions influence product yield?
- Methodology : Synthesis typically involves multi-step pathways, including:
- Coupling reactions (e.g., amide bond formation between pyrazolo[1,5-a]pyridine-3-carbonyl and piperazine intermediates using EDC/DMAP catalysts ).
- Functionalization of naphthalene via alkylation or nucleophilic substitution .
- Optimization : Temperature (e.g., 80–120°C), solvent selection (e.g., DMF or dichloromethane), and reaction time (12–48 hours) significantly affect yield and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Key Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
Q. What biological targets are hypothesized based on structural analogs?
- Hypotheses :
- Piperazine moiety : Potential interaction with G-protein-coupled receptors (GPCRs) or serotonin/dopamine transporters .
- Pyrazolo[1,5-a]pyridine core : Possible kinase inhibition (e.g., cyclin-dependent kinases) due to planar heterocyclic structure .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported biological activity data?
- Approach :
- Molecular docking to compare binding affinities across isoforms (e.g., kinase variants with divergent active sites).
- MD simulations to assess stability of ligand-receptor complexes under physiological conditions .
- SAR analysis : Correlate substituent effects (e.g., naphthalene methylation) with activity discrepancies in antimicrobial vs. antitumor assays .
Q. What strategies improve solubility and metabolic stability for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Co-crystallization studies with cyclodextrins or PEG-based excipients to improve aqueous solubility .
- Stability assays : Monitor degradation under varying pH (1–9) and temperature (25–40°C) to identify labile regions (e.g., carboxamide hydrolysis) .
Q. How can reaction path search methods optimize synthetic scalability?
- Advanced Techniques :
- Quantum chemical calculations (DFT) to map energy barriers for critical steps (e.g., pyrazolo-pyridine cyclization).
- Machine learning : Train models on experimental datasets (e.g., solvent polarity vs. yield) to predict optimal conditions .
Key Notes
- Contradictions in Data : Discrepancies in antimicrobial activity (e.g., MIC values varying 10-fold) may arise from differences in bacterial strain susceptibility or assay protocols .
- Safety Considerations : Use P95 respirators and nitrile gloves during synthesis due to uncharacterized toxicity (acute exposure risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
